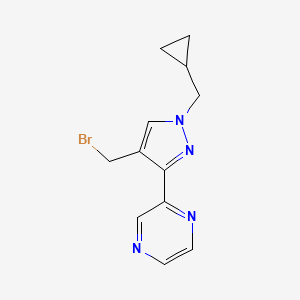
2-(4-(bromomethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyrazine
Overview
Description
2-(4-(bromomethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyrazine is a useful research compound. Its molecular formula is C12H13BrN4 and its molecular weight is 293.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-(4-(bromomethyl)-1-(cyclopropylmethyl)-1H-pyrazol-3-yl)pyrazine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that allows it to interact with various biological targets, making it a candidate for further research in drug development.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 292.17 g/mol. The structure includes a bromomethyl group and a cyclopropylmethyl moiety attached to the pyrazole ring, contributing to its reactivity and biological profile.
| Property | Value |
|---|---|
| Molecular Formula | C13H14BrN3 |
| Molecular Weight | 292.17 g/mol |
| IUPAC Name | This compound |
| Purity | Typically ≥95% |
Biological Activity Overview
Research indicates that pyrazole derivatives, including this compound, exhibit a broad spectrum of biological activities. These activities include:
- Anticancer Properties : Pyrazole derivatives have been studied for their ability to inhibit various cancer cell lines, showing promise as potential anticancer agents.
- Anti-inflammatory Effects : Similar compounds have been shown to possess anti-inflammatory properties, making them candidates for treating inflammatory diseases.
- Antimicrobial Activity : Some studies suggest that pyrazole derivatives can exhibit antimicrobial properties against certain pathogens.
Anticancer Activity
A recent study evaluated the anticancer potential of pyrazole derivatives against human cancer cell lines. The findings revealed that compounds with similar structures to this compound demonstrated significant cytotoxic effects, particularly against breast and lung cancer cells. The mechanism of action was attributed to the induction of apoptosis and inhibition of cell proliferation.
Anti-inflammatory Effects
Another research article highlighted the anti-inflammatory properties of pyrazole derivatives. In vitro assays showed that these compounds inhibited the production of pro-inflammatory cytokines in activated macrophages, suggesting their potential use in treating conditions such as rheumatoid arthritis and other inflammatory disorders.
Antimicrobial Studies
A comparative study on various pyrazole derivatives indicated that some exhibited notable antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound's structural features were linked to its efficacy in disrupting bacterial cell membranes.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression or inflammatory pathways.
- Receptor Modulation : Its structure allows for potential interactions with various receptors, influencing cellular signaling pathways.
Properties
IUPAC Name |
2-[4-(bromomethyl)-1-(cyclopropylmethyl)pyrazol-3-yl]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN4/c13-5-10-8-17(7-9-1-2-9)16-12(10)11-6-14-3-4-15-11/h3-4,6,8-9H,1-2,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYTUAJXIJVEQGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=C(C(=N2)C3=NC=CN=C3)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















